3-(2-Chloro-4-(2-phenylpropan-2-yl)phenoxy)azetidine
Overview
Description
3-(2-Chloro-4-(2-phenylpropan-2-yl)phenoxy)azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural and chemical properties. This compound, in particular, features a phenoxy group substituted with a chloro and a methyl-phenylethyl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds often target enzymes or receptors in the body, altering their function and leading to a therapeutic effect .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target’s function, potentially resulting in a therapeutic effect .
Biochemical Pathways
Similar compounds often affect multiple pathways, leading to downstream effects that contribute to their overall action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-(2-phenylpropan-2-yl)phenoxy)azetidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chloro-4-(1-methyl-1-phenylethyl)phenol with an appropriate base, such as sodium hydroxide, in the presence of a solvent like ethanol.
Azetidine Ring Formation: The phenoxy intermediate is then reacted with azetidine in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-(2-phenylpropan-2-yl)phenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like dichloromethane, catalysts like palladium.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted azetidine derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
3-(2-Chloro-4-(2-phenylpropan-2-yl)phenoxy)azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamides: Compounds with a similar phenoxy group but different substituents.
Azetidine Derivatives: Other azetidine-based compounds with varying functional groups.
Uniqueness
3-(2-Chloro-4-(2-phenylpropan-2-yl)phenoxy)azetidine is unique due to its specific combination of a phenoxy group with a chloro and methyl-phenylethyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c1-18(2,13-6-4-3-5-7-13)14-8-9-17(16(19)10-14)21-15-11-20-12-15/h3-10,15,20H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCAYGVHSUNICP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CNC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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